3-Chloro-L-tyrosine-13C6 is the stable isotope-labeled form of 3-Chloro-L-tyrosine, a specific biomarker for protein damage mediated by the myeloperoxidase (MPO) enzyme system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcBpkakdZBxwmkhLs8xPEh0gWcM4swwj09Fxo-xa2EAZ79ZDaXmj0RWa-dEwQV5NNNakmEXiSH6Vz5D5xHO-21HqS_WkrjM5R9y0VM4YzC6vZnghkP7dBgrbktJrzqdoAlAaJFLPrK_nsgtQLL-x3WvzVGm-q6w4Z8lG8fkyaJp-0Rv-noym1R9CQUOUPfyorist3l4N41APsJniSOAXJ7uAxGbsnJayfHdrR6)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZHTvjK7VNGT_fjhmJrFMpnSAacaEcInZGID9yFqLV9mm85HhYomaB3XE9O69j6QOuy3SfHdC2kTOgoICDl-Zv6wflFLZyxrnolxgfO6xs4RZ_VOdvqr7HsrWj9e-mfu0BZR-qPpsruLYZjBbOiXB4ynTxFFb1)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBONwRsHNfPG6G0o20Dr0w9s6IzkCgku0kaUzAP_yHI5UW8L5PKrssMt8decaG4Rfr_lRLWqH1ry68Ahq2lARBYycUTmPVMcZxhDdjb6GTkqofA15C2WwtclByz_oHivb4uQ%3D%3D)] Its primary procurement driver is its essential role as an internal standard for precise quantification of its unlabeled, native counterpart in biological samples using isotope dilution mass spectrometry (GC-MS or LC-MS/MS).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZHTvjK7VNGT_fjhmJrFMpnSAacaEcInZGID9yFqLV9mm85HhYomaB3XE9O69j6QOuy3SfHdC2kTOgoICDl-Zv6wflFLZyxrnolxgfO6xs4RZ_VOdvqr7HsrWj9e-mfu0BZR-qPpsruLYZjBbOiXB4ynTxFFb1)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoFjumi_R58-yew3qgQrDXtWtipKQo_TMAuuuC3_1Ky7BLUY_thZrYwtgbbfGVaDq_9pfLR8BCUfjXE3c5xjaT7cLuv7HxsLEjdagFDGRNHOWexn0x0Jdte0O9qcC2UWci9w%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCjyFyNE4fLErycXBuUWRrbdZm7hqtKxhtlMWnQEqlVdMQpqs0L7mVUuufFvdiniEJNYJM9Qzt1duqn9LZz6zm6XtIEYw5MiLlHd4ZNqn_QVGY6eSHHcEfs-tLqn39Gnm9Gc4FWBzt08oARw%3D%3D)] The incorporation of six Carbon-13 atoms provides a distinct mass shift, enabling accurate measurement of endogenous 3-Chloro-L-tyrosine, which is a key indicator of neutrophil activation and MPO-driven inflammation in various disease states.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcBpkakdZBxwmkhLs8xPEh0gWcM4swwj09Fxo-xa2EAZ79ZDaXmj0RWa-dEwQV5NNNakmEXiSH6Vz5D5xHO-21HqS_WkrjM5R9y0VM4YzC6vZnghkP7dBgrbktJrzqdoAlAaJFLPrK_nsgtQLL-x3WvzVGm-q6w4Z8lG8fkyaJp-0Rv-noym1R9CQUOUPfyorist3l4N41APsJniSOAXJ7uAxGbsnJayfHdrR6)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBONwRsHNfPG6G0o20Dr0w9s6IzkCgku0kaUzAP_yHI5UW8L5PKrssMt8decaG4Rfr_lRLWqH1ry68Ahq2lARBYycUTmPVMcZxhDdjb6GTkqofA15C2WwtclByz_oHivb4uQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1bBoAg1tHRvlTssZMn5M0Dcz-uuFuZ7VZ4nBXvHU87Aw_lP0RtYOgixiJIAYU9QexQ96IALeLAH9yRUn-Zoc0s0hv5-ipXR7ZKdNJ3jbILFTzXPvNlWaBcTXdAoYcqngfSjqe0w7k4w9P_g%3D%3D)]
Substituting 3-Chloro-L-tyrosine-13C6 with its unlabeled counterpart or other labeled amino acids (e.g., L-Tyrosine-13C6) is incompatible with its core application. For isotope dilution mass spectrometry, the internal standard must be chemically identical to the analyte to ensure identical ionization efficiency and chromatographic behavior, while being mass-shifted for detection.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERisotowzlCfAwWN3RC42b5hFKjkEq5w8W2-WoM4BJrRKcivfgiyjXLS19nQnFv9yuy4WFj_BEOQB1ApJiRMGEB1LHTa1C9Fb_fBsjdKTTrPucza2pfo1APvZMrhYOzrK268U%3D)] Using unlabeled 3-Chloro-L-tyrosine would make it indistinguishable from the endogenous target analyte. Using a different labeled amino acid, such as L-Tyrosine-13C6, would fail to accurately control for analyte-specific matrix effects and variations during sample preparation and analysis, leading to significant quantification errors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERisotowzlCfAwWN3RC42b5hFKjkEq5w8W2-WoM4BJrRKcivfgiyjXLS19nQnFv9yuy4WFj_BEOQB1ApJiRMGEB1LHTa1C9Fb_fBsjdKTTrPucza2pfo1APvZMrhYOzrK268U%3D)] Therefore, for accurate biomarker quantification, this specific isotopically labeled compound is required.
The use of a stable isotope-labeled internal standard like 3-Chloro-L-tyrosine-13C6 is the basis for high-precision analytical methods. In a validated isotope dilution HPLC-MS/MS assay for 3-chlorotyrosine, this approach yielded inter- and intra-day precision with coefficients of variation (CV) of ≤10% and ≤7.0%, respectively, and an accuracy of ≥93%.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0exzkWZnjJTtT9t4x24qVpzroP2lsyDqgeFQslgZ_djAaJ_SySyVJpuWprI-MVIy_kXLzhf4OfmkzeChCHaGWgK9zWRiAeKcOB_TLGtXzlZEqwuaiKgHOCAnZmeNGk6y_I8%3D)] This level of reproducibility is superior to methods relying on external calibration, which cannot account for sample-specific matrix effects or analyte loss during processing.
| Evidence Dimension | Analytical Precision (Coefficient of Variation) |
| Target Compound Data | Inter-day CV ≤10%; Intra-day CV ≤7.0% |
| Comparator Or Baseline | External calibration methods, which are susceptible to uncorrected sample-specific variations. |
| Quantified Difference | Provides a robust internal control, achieving high precision (low CV) and accuracy (≥93%) not reliably attainable with external standards. |
| Conditions | Validated isotope dilution HPLC-MS/MS method for quantifying 3-chlorotyrosine in biological matrices (whole blood, serum, plasma).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0exzkWZnjJTtT9t4x24qVpzroP2lsyDqgeFQslgZ_djAaJ_SySyVJpuWprI-MVIy_kXLzhf4OfmkzeChCHaGWgK9zWRiAeKcOB_TLGtXzlZEqwuaiKgHOCAnZmeNGk6y_I8%3D)] |
For clinical or research labs, this precision is critical for reliable biomarker measurement, ensuring data reproducibility and reducing analytical uncertainty.
The six ¹³C atoms in 3-Chloro-L-tyrosine-13C6 create a clear +6 Dalton mass difference from the native analyte. In GC/EI-MS analysis of derivatized amino acids, the prominent fragment ions for the labeled standard ([M-89]⁺ at m/z 358 and [M-127]⁺ at m/z 320) are distinctly separated from the corresponding native 3-chlorotyrosine fragments (m/z 352 and 314, respectively).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXKYmtRUrBN71sR6whV7ggJf-edYNl4Uy7f5mWjssS7urppj4das2ZmLfpWBVHRS1rjOiBTJwYkG8hjmhSd_LyNTXRxFr-V5o-9oWQh4yLCKlWFIhGqB1F7wPiGKBGQJtMyXpycx5tIVBNWvqZvh9S7FLMGVkKp6KFoqxbu9nFqe4Y1XVS51LiIv9YVoKo3uBFuaHiqjD0vRzRpo3UJ8nwzqyrzRxcoalobrHUnYKRNjcgbwPp6muVKzaTqM3Z1qnP4qNX7tSRjzlfJHK2P-bULBGK5LWzGrSij8nOoNr6cI2_maDKcYz0qRayGp6syrzZU-lbGS4ywSaRIRNtudIwtzPEBCXBKVlZ13n_pgx6667tOqryDzzYaA%3D%3D)] This clean separation is fundamental for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments, preventing signal overlap and ensuring accurate peak integration.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) of Key Fragments |
| Target Compound Data | m/z 358 and 320 for labeled standard |
| Comparator Or Baseline | m/z 352 and 314 for native analyte |
| Quantified Difference | Consistent +6 Da mass shift |
| Conditions | Gas Chromatography/Electron Impact-Mass Spectrometry (GC/EI-MS) of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXKYmtRUrBN71sR6whV7ggJf-edYNl4Uy7f5mWjssS7urppj4das2ZmLfpWBVHRS1rjOiBTJwYkG8hjmhSd_LyNTXRxFr-V5o-9oWQh4yLCKlWFIhGqB1F7wPiGKBGQJtMyXpycx5tIVBNWvqZvh9S7FLMGVkKp6KFoqxbu9nFqe4Y1XVS51LiIv9YVoKo3uBFuaHiqjD0vRzRpo3UJ8nwzqyrzRxcoalobrHUnYKRNjcgbwPp6muVKzaTqM3Z1qnP4qNX7tSRjzlfJHK2P-bULBGK5LWzGrSij8nOoNr6cI2_maDKcYz0qRayGp6syrzZU-lbGS4ywSaRIRNtudIwtzPEBCXBKVlZ13n_pgx6667tOqryDzzYaA%3D%3D)] |
This defined mass shift is a critical material specification that guarantees the compound will function correctly in established mass spectrometry workflows without requiring re-optimization.
Matrix effects are a primary source of error in bioanalysis. The use of a stable, isotopically labeled internal standard that is chemically identical to the analyte is the most effective strategy to minimize these effects.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERisotowzlCfAwWN3RC42b5hFKjkEq5w8W2-WoM4BJrRKcivfgiyjXLS19nQnFv9yuy4WFj_BEOQB1ApJiRMGEB1LHTa1C9Fb_fBsjdKTTrPucza2pfo1APvZMrhYOzrK268U%3D)] Because 3-Chloro-L-tyrosine-13C6 co-elutes and experiences the same ionization suppression or enhancement as the native analyte in complex matrices like plasma, it enables accurate correction. This approach was successfully used to develop a robust LC-MS/MS method for quantifying halogenated tyrosines in the plasma of colorectal cancer patients.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERisotowzlCfAwWN3RC42b5hFKjkEq5w8W2-WoM4BJrRKcivfgiyjXLS19nQnFv9yuy4WFj_BEOQB1ApJiRMGEB1LHTa1C9Fb_fBsjdKTTrPucza2pfo1APvZMrhYOzrK268U%3D)] In contrast, a structural analog or a standard with different chromatographic properties would not compensate for these matrix effects accurately.
| Evidence Dimension | Matrix Effect Compensation |
| Target Compound Data | High (Co-elutes with and chemically identical to analyte) |
| Comparator Or Baseline | Low to None (Structural analogs or external standards with different retention times or ionization efficiencies) |
| Quantified Difference | Enables accurate quantification in complex matrices where uncorrected methods would fail. |
| Conditions | LC-MS/MS analysis of human plasma samples.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERisotowzlCfAwWN3RC42b5hFKjkEq5w8W2-WoM4BJrRKcivfgiyjXLS19nQnFv9yuy4WFj_BEOQB1ApJiRMGEB1LHTa1C9Fb_fBsjdKTTrPucza2pfo1APvZMrhYOzrK268U%3D)] |
Procuring this compound ensures the validity and accuracy of results when working with challenging samples like plasma, tissue homogenates, or urine, preventing costly experimental failures.
For researchers investigating diseases with a strong inflammatory component, such as atherosclerosis, chronic kidney disease, or asthma.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBONwRsHNfPG6G0o20Dr0w9s6IzkCgku0kaUzAP_yHI5UW8L5PKrssMt8decaG4Rfr_lRLWqH1ry68Ahq2lARBYycUTmPVMcZxhDdjb6GTkqofA15C2WwtclByz_oHivb4uQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1bBoAg1tHRvlTssZMn5M0Dcz-uuFuZ7VZ4nBXvHU87Aw_lP0RtYOgixiJIAYU9QexQ96IALeLAH9yRUn-Zoc0s0hv5-ipXR7ZKdNJ3jbILFTzXPvNlWaBcTXdAoYcqngfSjqe0w7k4w9P_g%3D%3D)] This compound is the required internal standard for accurately measuring levels of 3-chlorotyrosine in patient plasma or tissue, providing a specific index of myeloperoxidase activity and associated oxidative stress.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBONwRsHNfPG6G0o20Dr0w9s6IzkCgku0kaUzAP_yHI5UW8L5PKrssMt8decaG4Rfr_lRLWqH1ry68Ahq2lARBYycUTmPVMcZxhDdjb6GTkqofA15C2WwtclByz_oHivb4uQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoFjumi_R58-yew3qgQrDXtWtipKQo_TMAuuuC3_1Ky7BLUY_thZrYwtgbbfGVaDq_9pfLR8BCUfjXE3c5xjaT7cLuv7HxsLEjdagFDGRNHOWexn0x0Jdte0O9qcC2UWci9w%3D%3D)]
In public health and toxicology labs assessing exposure to chlorine gas or hypochlorous acid.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCjyFyNE4fLErycXBuUWRrbdZm7hqtKxhtlMWnQEqlVdMQpqs0L7mVUuufFvdiniEJNYJM9Qzt1duqn9LZz6zm6XtIEYw5MiLlHd4ZNqn_QVGY6eSHHcEfs-tLqn39Gnm9Gc4FWBzt08oARw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0exzkWZnjJTtT9t4x24qVpzroP2lsyDqgeFQslgZ_djAaJ_SySyVJpuWprI-MVIy_kXLzhf4OfmkzeChCHaGWgK9zWRiAeKcOB_TLGtXzlZEqwuaiKgHOCAnZmeNGk6y_I8%3D)] The compound is essential for developing high-throughput, validated bio-monitoring methods to quantify chlorinated tyrosine adducts in blood or serum, serving as a stable biomarker of exposure.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCjyFyNE4fLErycXBuUWRrbdZm7hqtKxhtlMWnQEqlVdMQpqs0L7mVUuufFvdiniEJNYJM9Qzt1duqn9LZz6zm6XtIEYw5MiLlHd4ZNqn_QVGY6eSHHcEfs-tLqn39Gnm9Gc4FWBzt08oARw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFL0exzkWZnjJTtT9t4x24qVpzroP2lsyDqgeFQslgZ_djAaJ_SySyVJpuWprI-MVIy_kXLzhf4OfmkzeChCHaGWgK9zWRiAeKcOB_TLGtXzlZEqwuaiKgHOCAnZmeNGk6y_I8%3D)]
For cell biologists and biochemists using tracer studies to investigate the specific protein targets of MPO-catalyzed chlorination.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZHTvjK7VNGT_fjhmJrFMpnSAacaEcInZGID9yFqLV9mm85HhYomaB3XE9O69j6QOuy3SfHdC2kTOgoICDl-Zv6wflFLZyxrnolxgfO6xs4RZ_VOdvqr7HsrWj9e-mfu0BZR-qPpsruLYZjBbOiXB4ynTxFFb1)] The 13C6 label allows the administered compound to be distinguished from the endogenous pool, enabling detailed mechanistic studies of protein modification under inflammatory conditions.